3-(difluoromethyl)-N-methanesulfonyl-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
3-(difluoromethyl)-N-methanesulfonyl-1-methyl-1H-pyrazole-4-carboxamide is a chemical compound that has garnered significant interest due to its unique structural properties and potential applications in various fields. This compound features a pyrazole ring substituted with difluoromethyl, methyl, and methylsulfonyl groups, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-N-methanesulfonyl-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid with appropriate sulfonylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide and a solvent like dimethyl sulfoxide (DMSO) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts such as nanoscale titanium dioxide can enhance the reaction efficiency and reduce the reaction time. Additionally, the process may be optimized to minimize the use of organic solvents, thereby reducing environmental impact and production costs .
Chemical Reactions Analysis
Types of Reactions
3-(difluoromethyl)-N-methanesulfonyl-1-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of sulfonamide derivatives.
Scientific Research Applications
3-(difluoromethyl)-N-methanesulfonyl-1-methyl-1H-pyrazole-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis
Properties
IUPAC Name |
3-(difluoromethyl)-1-methyl-N-methylsulfonylpyrazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2N3O3S/c1-12-3-4(5(10-12)6(8)9)7(13)11-16(2,14)15/h3,6H,1-2H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMFDJMNZKMIQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)NS(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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